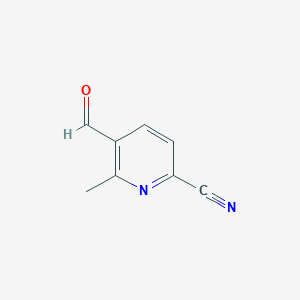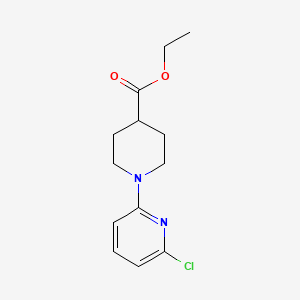
Methyl 2,3-diamino-5-chlorobenzoate
Übersicht
Beschreibung
Methyl 2,3-diamino-5-chlorobenzoate is an organic compound with the molecular formula C8H9ClN2O2. This compound is characterized by the presence of two amino groups and a chlorine atom attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-diamino-5-chlorobenzoate typically involves the nitration of m-toluic acid followed by reduction and chlorination. The process begins with the nitration of m-toluic acid using nitric acid to produce 2-nitro-3-toluic acid. This intermediate is then subjected to hydrogenation in the presence of a hydrogenation catalyst to yield 2-amino-3-methylbenzoic acid. Finally, chlorination of this compound using a chlorination reagent and benzoyl peroxide results in the formation of 2-amino-3-methyl-5-chlorobenzoic acid, which is then esterified to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2,3-diamino-5-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.
Major Products:
Substitution Reactions: Products include substituted benzoates.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-diamino-5-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 2,3-diamino-5-chlorobenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-amino-5-chlorobenzoate
- Methyl 2,5-dichlorobenzoate
- 2-amino-3-methyl-5-chlorobenzoic acid
Comparison: Methyl 2,3-diamino-5-chlorobenzoate is unique due to the presence of two amino groups, which can significantly alter its reactivity and interactions compared to similar compounds with only one amino group or different substituents. This uniqueness makes it valuable in specific synthetic and research applications .
Eigenschaften
IUPAC Name |
methyl 2,3-diamino-5-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECVXLCPJGIRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


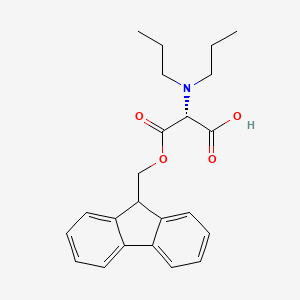
![[2-(2-Diphenylphosphanylphenoxy)phenyl]-diphenylphosphane;palladium(2+)](/img/structure/B8210508.png)
![Bicyclo[2.2.2]octan-1-amine;dihydrochloride](/img/structure/B8210512.png)
![3-[[(5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]oxy]-3-oxo-2-phenylpropan-1-olate](/img/structure/B8210522.png)
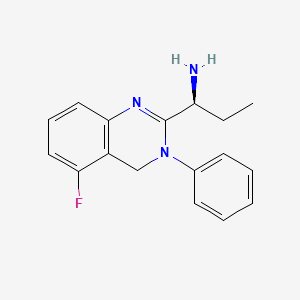
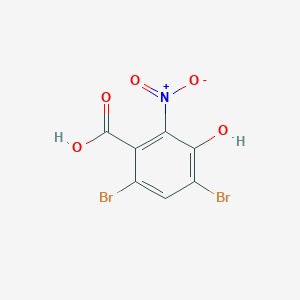
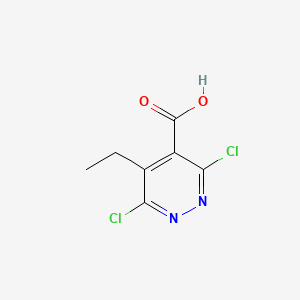
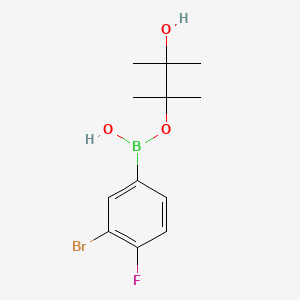
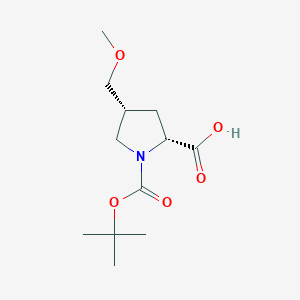
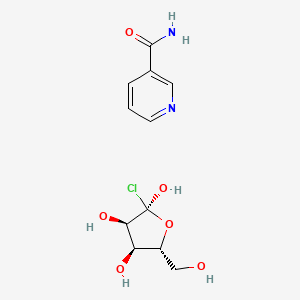
![7-Azaspiro[3.5]nonan-2-yl(tert-butyl)carbamic acid;hydrochloride](/img/structure/B8210562.png)
